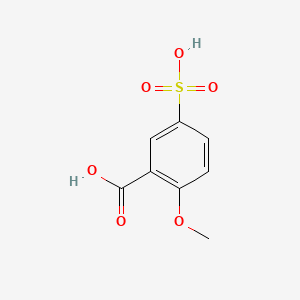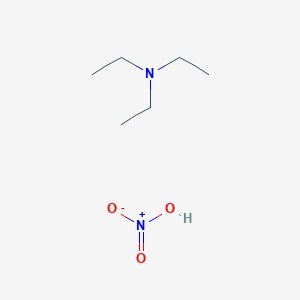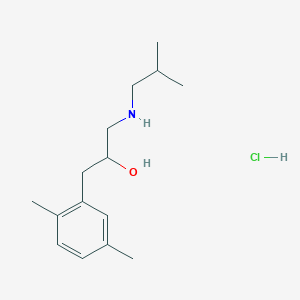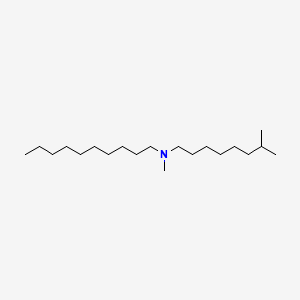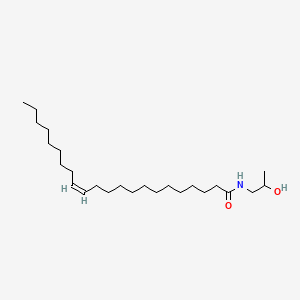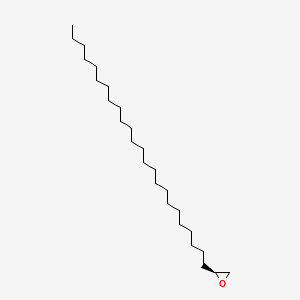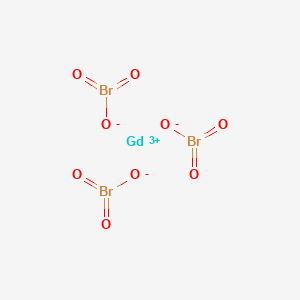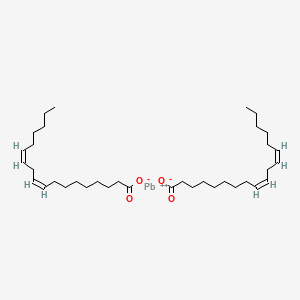
Lead dilinoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead dilinoleate is a chemical compound with the molecular formula C36H62O4Pb. It is the lead(II) salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily used in industrial applications, particularly in the production of lubricants and coatings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Lead dilinoleate can be synthesized through the reaction of lead(II) acetate with dilinoleic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{Pb(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Pb(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents. This can lead to the formation of lead oxides and other degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of lead metal and linoleic acid derivatives.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions, forming new metal dilinoleates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Metal salts such as zinc chloride, copper sulfate.
Major Products Formed:
Oxidation: Lead oxides (PbO, PbO2) and oxidized linoleic acid derivatives.
Reduction: Lead metal and reduced linoleic acid derivatives.
Substitution: New metal dilinoleates (e.g., zinc dilinoleate, copper dilinoleate).
科学的研究の応用
Lead dilinoleate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity and its impact on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its heavy metal content.
Industry: Widely used in the production of lubricants, coatings, and as a stabilizer in plastics and rubber.
作用機序
ジリノール酸鉛がその効果を発揮するメカニズムは、主に細胞成分との相互作用によるものです。鉛イオンはタンパク質、酵素、核酸に結合し、それらの正常な機能を阻害する可能性があります。これにより、酸化ストレス、酵素活性の阻害、細胞シグナル伝達経路の干渉が発生する可能性があります。分子標的には、タンパク質中のチオール基が含まれており、特に鉛結合の影響を受けやすいです。
類似の化合物:
ステアリン酸鉛: 脂肪酸の別の鉛塩であり、同様の用途で使用されますが、物理的特性が異なります。
オレイン酸鉛: ジリノール酸鉛に似ていますが、オレイン酸から誘導され、化学的および物理的特性が異なります。
ジリノール酸亜鉛: ジリノール酸鉛の無毒の代替品であり、同様の工業用途で使用されています。
独自性: ジリノール酸鉛は、鉛とジリノール酸の特定の組み合わせにより、高い熱安定性や特定の反応性パターンなど、独特の化学的特性を与えられているため、独特です。工業的な設定でのその用途は、これらの独特の特性によって推進されており、さまざまな製造プロセスにおいて貴重な化合物となっています。
類似化合物との比較
Lead Stearate: Another lead salt of a fatty acid, used in similar applications but with different physical properties.
Lead Oleate: Similar to lead dilinoleate but derived from oleic acid, with distinct chemical and physical characteristics.
Zinc Dilinoleate: A non-toxic alternative to this compound, used in similar industrial applications.
Uniqueness: this compound is unique due to its specific combination of lead and dilinoleic acid, which imparts distinct chemical properties such as high thermal stability and specific reactivity patterns. Its applications in industrial settings are driven by these unique properties, making it a valuable compound in various manufacturing processes.
特性
CAS番号 |
33627-12-2 |
|---|---|
分子式 |
C36H62O4Pb |
分子量 |
766 g/mol |
IUPAC名 |
lead(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChIキー |
DGTMIDXVFLADCI-GRVYQHKQSA-L |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



